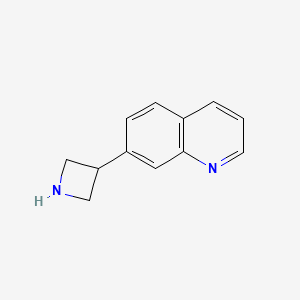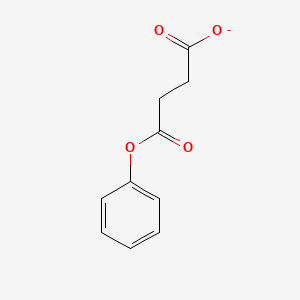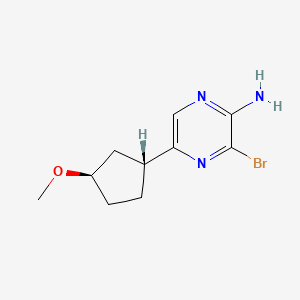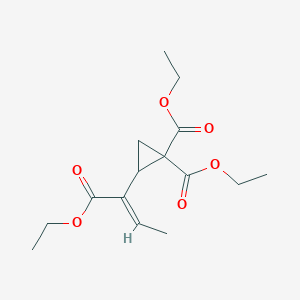
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and multiple ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable diene precursor followed by esterification reactions. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylacetamide (DMAc) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of (E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The cyclopropane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
類似化合物との比較
Similar Compounds
Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: A similar compound with slight variations in the ester groups.
Ethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate: Another related compound with different ester substituents.
Uniqueness
(E)-Diethyl 2-(1-ethoxy-1-oxobut-2-en-2-yl)cyclopropane-1,1-dicarboxylate is unique due to its specific ester configuration and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C15H22O6 |
|---|---|
分子量 |
298.33 g/mol |
IUPAC名 |
diethyl 2-[(E)-1-ethoxy-1-oxobut-2-en-2-yl]cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H22O6/c1-5-10(12(16)19-6-2)11-9-15(11,13(17)20-7-3)14(18)21-8-4/h5,11H,6-9H2,1-4H3/b10-5+ |
InChIキー |
DJCXPADCIBWQOC-BJMVGYQFSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C)/C1CC1(C(=O)OCC)C(=O)OCC |
正規SMILES |
CCOC(=O)C(=CC)C1CC1(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


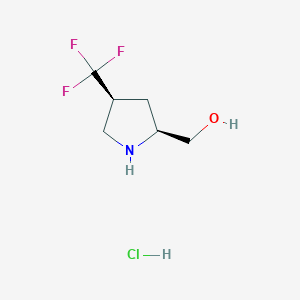

![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
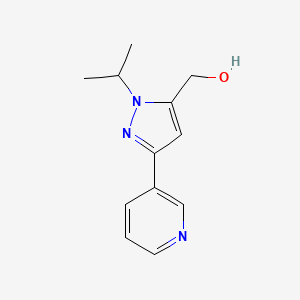

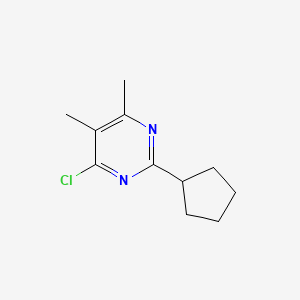

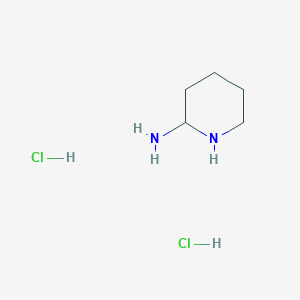
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
